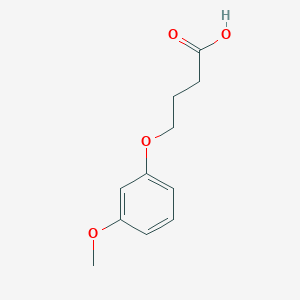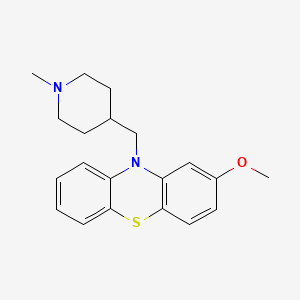
Phenothiazine, 2-methoxy-10-((1-methyl-4-piperidyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenothiazine, 2-methoxy-10-((1-methyl-4-piperidyl)methyl)- is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen. Phenothiazine derivatives are known for their diverse applications in various fields, including medicine, chemistry, and industry. This particular compound is notable for its unique chemical structure and properties, which make it valuable for scientific research and practical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine, 2-methoxy-10-((1-methyl-4-piperidyl)methyl)- typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine and 2-methoxyphenol as the primary starting materials.
N-Alkylation: The phenothiazine core undergoes N-alkylation with 1-methyl-4-piperidylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Methoxylation: The 2-methoxy group is introduced through a methoxylation reaction using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
Phenothiazine, 2-methoxy-10-((1-methyl-4-piperidyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can occur at specific positions on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenothiazine derivatives.
科学的研究の応用
Phenothiazine, 2-methoxy-10-((1-methyl-4-piperidyl)methyl)- has a wide range of scientific research applications:
作用機序
The mechanism of action of phenothiazine, 2-methoxy-10-((1-methyl-4-piperidyl)methyl)- involves its interaction with various molecular targets and pathways:
類似化合物との比較
Phenothiazine, 2-methoxy-10-((1-methyl-4-piperidyl)methyl)- can be compared with other phenothiazine derivatives:
Thioridazine: Similar in structure but contains a methylthio group.
Mesoridazine: Contains a methylsulfinyl group and is used to treat schizophrenia.
Periciazine: Another phenothiazine derivative with antipsychotic properties.
These compounds share a common phenothiazine core but differ in their substituents, leading to variations in their pharmacological and chemical properties.
特性
CAS番号 |
101976-47-0 |
|---|---|
分子式 |
C20H24N2OS |
分子量 |
340.5 g/mol |
IUPAC名 |
2-methoxy-10-[(1-methylpiperidin-4-yl)methyl]phenothiazine |
InChI |
InChI=1S/C20H24N2OS/c1-21-11-9-15(10-12-21)14-22-17-5-3-4-6-19(17)24-20-8-7-16(23-2)13-18(20)22/h3-8,13,15H,9-12,14H2,1-2H3 |
InChIキー |
NKTPABJNMJJGDA-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)CN2C3=CC=CC=C3SC4=C2C=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


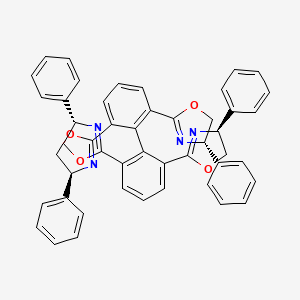
![1-(3-Ethoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079648.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-phenoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079658.png)
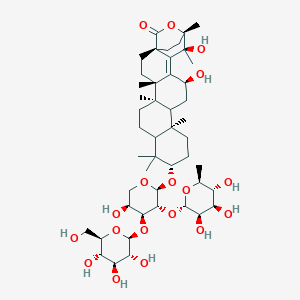

![7-Chloro-2-(4-fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079683.png)
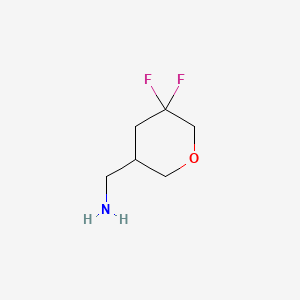
![2-[(4-Chlorophenyl)(phenyl)methanesulfinyl]acetamide](/img/structure/B14079687.png)

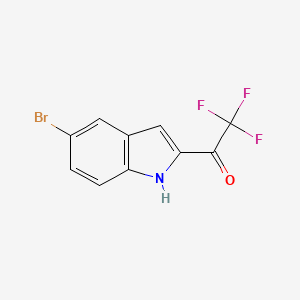
![1-(4-Hydroxy-3-methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079708.png)
![3,5-Difluoro-4-[(4-methoxyphenyl)methoxy]benzoic acid](/img/structure/B14079713.png)
![9-[3-Methyl-4-[3,4,5-trihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]but-2-enoyl]oxynonanoic acid](/img/structure/B14079716.png)
